molecular formula C17H20N2O2 B4648102 N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide

N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide

Cat. No.: B4648102
M. Wt: 284.35 g/mol
InChI Key: OWUJWGNPDHLLIP-UHFFFAOYSA-N
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Description

N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a phenyl ring substituted with tert-butyl and methoxy groups

Properties

IUPAC Name

N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-17(2,3)13-5-6-15(21-4)14(11-13)19-16(20)12-7-9-18-10-8-12/h5-11H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUJWGNPDHLLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide typically involves the reaction of 5-tert-butyl-2-methoxyaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-(5-tert-butyl-2-hydroxyphenyl)pyridine-4-carboxamide.

    Reduction: Formation of N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the substituent used.

Scientific Research Applications

N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-tert-butyl-2-hydroxyphenyl)pyridine-4-carboxamide
  • N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-amine
  • N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxylic acid

Uniqueness

N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the tert-butyl and methoxy groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide
Reactant of Route 2
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N-(5-tert-butyl-2-methoxyphenyl)pyridine-4-carboxamide

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